molecular formula C19H17BrF3NO6 B255457 2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate

Cat. No. B255457
M. Wt: 492.2 g/mol
InChI Key: SYZNJHMDRQZRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'OTPB' and is a member of the benzoate ester family. OTPB is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol.

Mechanism of Action

The mechanism of action of OTPB is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that OTPB exhibits potent antiproliferative activity against various cancer cell lines, indicating that it may act as a cytotoxic agent. In addition, OTPB has been shown to inhibit acetylcholinesterase activity, suggesting that it may have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
OTPB has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OTPB inhibits the growth of cancer cells by inducing apoptosis or cell cycle arrest. In addition, OTPB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that OTPB exhibits antitumor activity in animal models, indicating its potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

OTPB has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. In addition, OTPB exhibits potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, OTPB has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of OTPB. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the development of new synthetic methods for the preparation of OTPB and its derivatives. Furthermore, the elucidation of the mechanism of action of OTPB and its interaction with various enzymes and receptors may lead to the discovery of new drug targets and the development of more effective therapies.

Synthesis Methods

The synthesis of OTPB involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with N-(3-trifluoromethylphenyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours, followed by purification using column chromatography. The yield of OTPB is approximately 70%.

Scientific Research Applications

OTPB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, OTPB has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, OTPB has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In organic synthesis, OTPB has been employed as a versatile reagent for the preparation of various functionalized compounds.

properties

Product Name

2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate

Molecular Formula

C19H17BrF3NO6

Molecular Weight

492.2 g/mol

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-bromo-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C19H17BrF3NO6/c1-27-13-8-12(15(20)17(29-3)16(13)28-2)18(26)30-9-14(25)24-11-6-4-5-10(7-11)19(21,22)23/h4-8H,9H2,1-3H3,(H,24,25)

InChI Key

SYZNJHMDRQZRRH-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC

Origin of Product

United States

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